molecular formula C9H11ClO3S B1468618 3-Phenoxypropane-1-sulfonyl chloride CAS No. 3384-05-2

3-Phenoxypropane-1-sulfonyl chloride

Cat. No.: B1468618
CAS No.: 3384-05-2
M. Wt: 234.7 g/mol
InChI Key: KQQXONXRBRPWRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxypropane-1-sulfonyl chloride typically involves a multi-step reaction. One common method includes the reaction of 3-phenoxypropanol with chlorosulfonic acid, which results in the formation of the desired sulfonyl chloride . The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of sulfonyl chlorides, including this compound, can be optimized using continuous flow protocols. This method enhances the safety and efficiency of the process by providing better control over reaction parameters and reducing the risk of thermal runaway .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Phenoxypropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction typically proceeds through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack to form the final product .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Another sulfonyl chloride with similar reactivity but a simpler structure.

    Benzenesulfonyl chloride: A more aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

Uniqueness

3-Phenoxypropane-1-sulfonyl chloride is unique due to the presence of the phenoxy group, which can influence its reactivity and the properties of the final products formed from its reactions .

Properties

IUPAC Name

3-phenoxypropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQXONXRBRPWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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